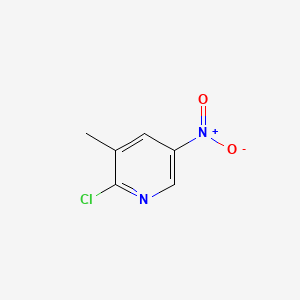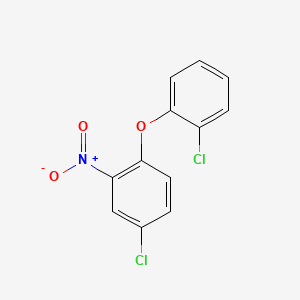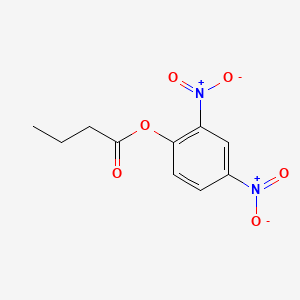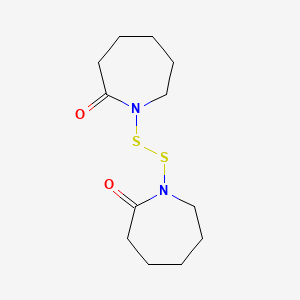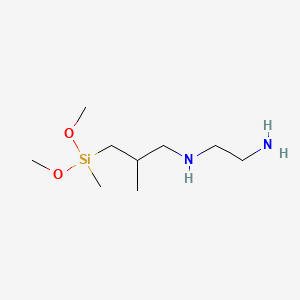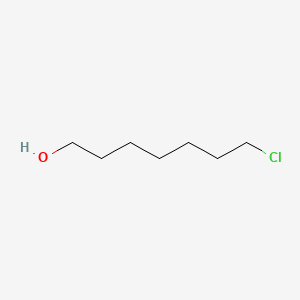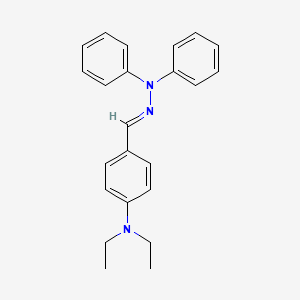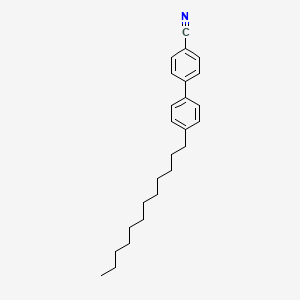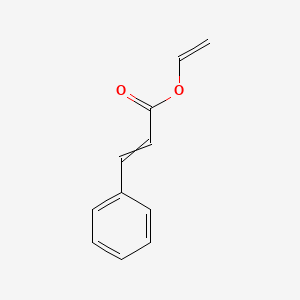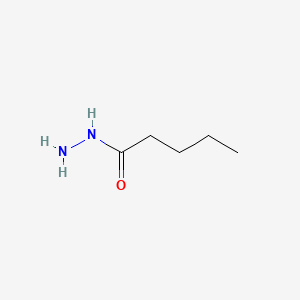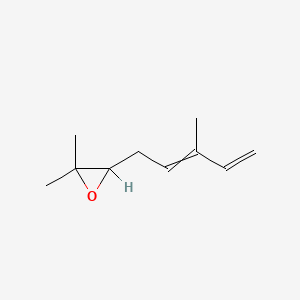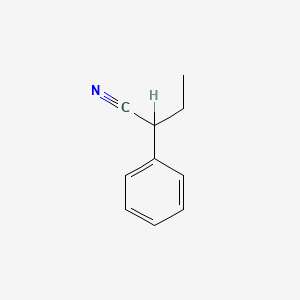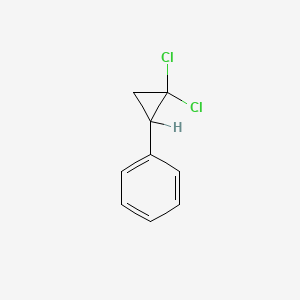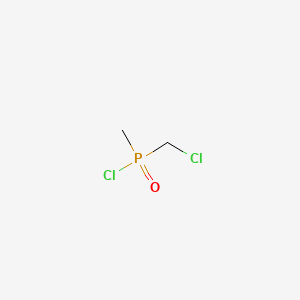
Phosphinic chloride, (chloromethyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic chloride, (chloromethyl)methyl- is a useful research chemical . It is used in a variety of research applications .
Synthesis Analysis
The synthesis of phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route .Molecular Structure Analysis
The molecular formula of Phosphinic chloride, (chloromethyl)methyl- is C2H5Cl2OP . The molecular weight is 146.94 g/mol .Chemical Reactions Analysis
Phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Physical And Chemical Properties Analysis
The molecular formula of Phosphinic chloride, (chloromethyl)methyl- is C2H5Cl2OP . The molecular weight is 146.94 g/mol .Mécanisme D'action
Orientations Futures
Phosphorus-based polymers have been widely studied as they exhibit very unusual and interesting properties . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field .
Propriétés
Numéro CAS |
26350-26-5 |
|---|---|
Nom du produit |
Phosphinic chloride, (chloromethyl)methyl- |
Formule moléculaire |
C2H5Cl2OP |
Poids moléculaire |
146.94 g/mol |
Nom IUPAC |
chloro-[chloro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H5Cl2OP/c1-6(4,5)2-3/h2H2,1H3 |
Clé InChI |
ZDXUZZVQABKQKW-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCl)Cl |
SMILES canonique |
CP(=O)(CCl)Cl |
Autres numéros CAS |
26350-26-5 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



